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Compound of Interest

Compound Name: Norpseudopelletierine

Cat. No.: B1267212

Introduction

Norpseudopelletierine, with the systematic name 9-Azabicyclo[3.3.1]Jnonan-3-one, is a
tropane alkaloid and a key bicyclic intermediate in the synthesis of various biologically active
compounds. Its rigid bicyclic structure presents a unique framework that is of significant interest
to researchers in medicinal chemistry and drug development. A thorough understanding of its
spectroscopic characteristics is fundamental for its identification, purity assessment, and
structural elucidation in various experimental settings. This technical guide provides a detailed
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for Norpseudopelletierine, complete with experimental protocols and data interpretation.

Chemical Structure

Norpseudopelletierine possesses a bicyclic structure containing a piperidine ring in a chair-
boat conformation, fused with a cyclohexane ring. A ketone group is present at the C-3
position, and a secondary amine is at the N-9 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules.

'H NMR Spectroscopy
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The *H NMR spectrum of Norpseudopelletierine is characterized by signals corresponding to
the protons in its bicyclic system. Due to the rigid nature of the molecule, the protons on the
bridgehead carbons and the methylene groups are diastereotopic, leading to complex splitting
patterns. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen
atom and the carbonyl group.

Table 1: Predicted *H NMR Spectroscopic Data for Norpseudopelletierine

Proton Assignment Prédicted Chemical Multiplicity Coupling
Shift (0, ppm) Constants (J, Hz)

H-1, H-5 2.8-3.0 m

H-2ax, H-4ax 25-2.7 m

H-2eq, H-4eq 22-24 m

H-6ax, H-8ax 19-21 m

H-6eq, H-8eq 16-1.8 m

H-7ax 1.7-19 m

H-7eq 14-1.6 m

NH 20-3.0 brs

Note: These are predicted values and may vary based on the solvent and experimental
conditions.

3C NMR Spectroscopy

The 13C NMR spectrum of Norpseudopelletierine will exhibit distinct signals for each of the
eight carbon atoms in its structure. The chemical shift of the carbonyl carbon is significantly
downfield, while the carbons adjacent to the nitrogen atom are also deshielded. The 3C NMR
data for the closely related compound, pseudopelletierine (the N-methyl derivative), can be
used as a reference for predicting the chemical shifts of Norpseudopelletierine. The primary
difference will be the absence of the N-methyl signal and a slight upfield shift of the carbons
adjacent to the nitrogen (C-1, C-5, C-8, C-6) due to the removal of the electron-donating methyl

group.
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Table 2: Predicted 3C NMR Spectroscopic Data for Norpseudopelletierine

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-3 (C=0) 208 - 212
C-1,C-5 50 - 55
C-2, C-4 45 - 50
C-6, C-8 25 - 30
C-7 15 - 20

Note: These are predicted values based on data from analogous compounds and may vary

with experimental conditions.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of Norpseudopelletierine is expected to show characteristic absorption bands for

the ketone and secondary amine functional groups, as well as the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Data for Norpseudopelletierine

Wavenumber (cm~—?)

Intensit Functional Group
ntensi
v Assignment

N-H Stretch (Secondary

~3300 Medium, Broad Amine)

2950 - 2850 Strong C-H Stretch (Aliphatic)

~1710 Strong C=0 Stretch (Ketone)

~1590 Medium N-H Bend (Secondary Amine)
1470 - 1450 Medium C-H Bend (Methylene)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Norpseudopelletierine, electron ionization (EI) would likely lead to the
formation of a molecular ion peak followed by characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data for Norpseudopelletierine

miz Predicted Fragment

139 [M]* (Molecular lon)

111 [M - COJ*

96 [M - CsH7]*

82 [M - CaHo]*

68 Tropane fragmentation product
42 [C2HaN]*

Note: The fragmentation pattern can be complex and may vary depending on the ionization
method and energy.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for
Norpseudopelletierine.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified Norpseudopelletierine in
about 0.6 mL of a deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in a 5 mm NMR tube.
The choice of solvent is critical and can influence the chemical shifts.

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is
required. Due to the low natural abundance of 13C, a larger number of scans (several
hundred to thousands) and a longer relaxation delay may be necessary to achieve a good
signal-to-noise ratio.

o Data Processing: Process the acquired free induction decay (FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectra to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Mix a small amount of Norpseudopelletierine (1-2 mg) with about 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. Typically, the spectrum is scanned over the mid-IR range (4000-400 cm™1). A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them with known
correlation tables to assign the functional groups.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, a gas chromatography-mass spectrometry (GC-MS) system can be
used. For less volatile solids, a direct insertion probe can be employed.

« lonization: Use an appropriate ionization method. Electron lonization (El) at 70 eV is a
common method that provides reproducible fragmentation patterns.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion.

» Data Analysis: The resulting mass spectrum is a plot of relative abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Norpseudopelletierine.
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Caption: General workflow for the spectroscopic analysis of Norpseudopelletierine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267212#spectroscopic-data-of-
norpseudopelletierine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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